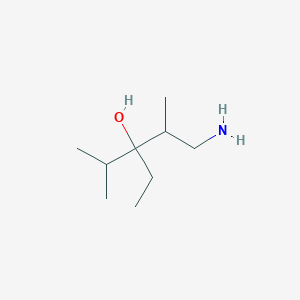
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL is an organic compound with the molecular formula C9H21NO It is a derivative of pentanol, featuring an amino group and multiple alkyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL typically involves the reaction of 4,4-dimethylpentan-3-one with an amine source, followed by reduction. One common method includes the reaction of 4,4-dimethylpentan-3-one with an imine, followed by hydrogenation in the presence of a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The amino group can participate in substitution reactions, forming different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various amine derivatives.
Aplicaciones Científicas De Investigación
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of 1-Amino-3-ethyl-2,4-dimethylpentan-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the alkyl groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Amino-3-ethyl-2,2-dimethylpentan-3-OL
- 1-Amino-4,4-dimethylpentan-3-OL
- 2,4-Dimethylpentan-3-amine
Uniqueness
1-Amino-3-ethyl-2,4-dimethylpentan-3-OL is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C9H21NO |
|---|---|
Peso molecular |
159.27 g/mol |
Nombre IUPAC |
1-amino-3-ethyl-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-5-9(11,7(2)3)8(4)6-10/h7-8,11H,5-6,10H2,1-4H3 |
Clave InChI |
OVOAZYWDHQRQET-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)C)(C(C)CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{3-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-amine](/img/structure/B13159443.png)

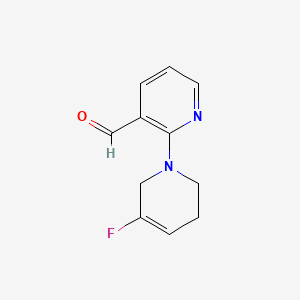
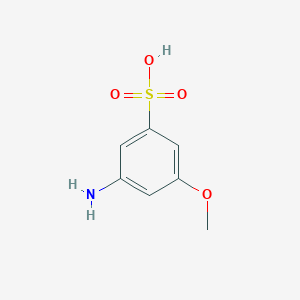
![(1R)-1-[4-(2-Methylpropoxy)phenyl]ethan-1-amine](/img/structure/B13159459.png)
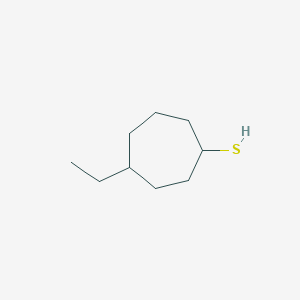
![[4-(N'-Hydroxycarbamimidoyl)phenyl]urea](/img/structure/B13159476.png)

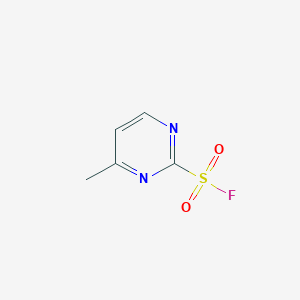

![3-Isopropyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13159490.png)
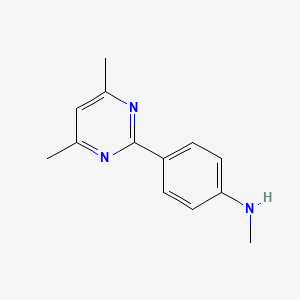
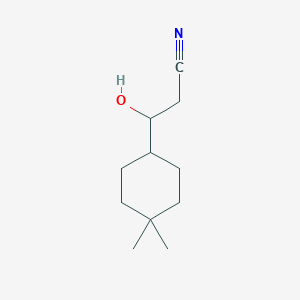
![2-[1-(Piperazin-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B13159505.png)
